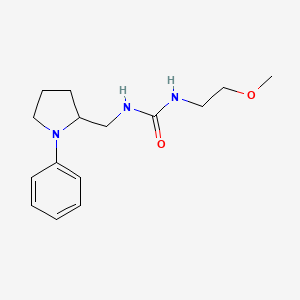

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPMU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Blood Compatibility Mechanisms

Studies have shown that polymers containing methoxyethyl acrylate groups, similar to the methoxyethyl component in the specified compound, exhibit excellent blood compatibility. This is attributed to their unique water structuring at the blood-polymer interface, which is crucial for biomedical applications involving blood-contacting devices. The differentiation in water structure associated with these polymers plays a vital role in their compatibility, suggesting potential research applications of the mentioned compound in developing blood-compatible materials (Tanaka & Mochizuki, 2010).

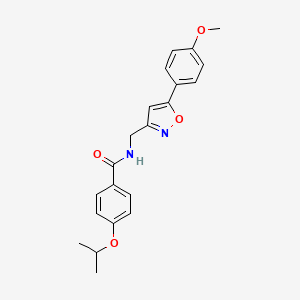

Urea Derivatives in Drug Design

Urea derivatives are recognized for their unique hydrogen-bonding capabilities, which are leveraged in drug design to modulate biological target interactions. This highlights the importance of compounds like "1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea" in the pharmaceutical industry, where their structure could be exploited to develop new medications with improved selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).

Agriculture and Slow Release Fertilizers

In agriculture, urea-based compounds serve as slow-release fertilizers, offering a controlled nitrogen release to plants. This mechanism ensures efficient nutrient use and reduces environmental pollution. Research on ureaform, a related urea derivative, reveals insights into how modifications to the urea structure can influence nitrogen release rates and microbial degradation, suggesting potential agricultural applications of the specified compound in creating more efficient fertilizers (Alexander & Helm, 1990).

Environmental and Biochemical Impacts

The biochemical and environmental impacts of urea and its derivatives are also significant areas of study. Urea plays a crucial role in microbial metabolism in aquatic systems, serving as a major nitrogen source for primary producers. This underscores the environmental relevance of urea derivatives, including the potential ecological applications or impacts of the specified compound in aquatic ecosystems (Solomon et al., 2010).

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-20-11-9-16-15(19)17-12-14-8-5-10-18(14)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSKNDPZNRRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCCN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole](/img/structure/B2659580.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)